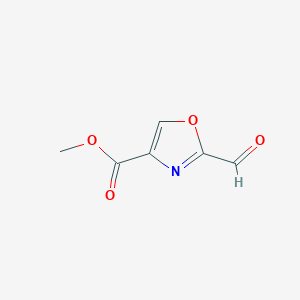

Methyl 2-formyloxazole-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5NO4 |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

methyl 2-formyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C6H5NO4/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3 |

InChI Key |

IKLYMZVYMRGFBT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC(=N1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Formyloxazole 4 Carboxylate

Modern Catalytic Strategies for Oxazole (B20620) Ring Formation

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a powerful and green alternative for constructing oxazole rings, often proceeding under mild conditions without the need for harsh chemical oxidants. chemistryviews.orgorganic-chemistry.org This approach offers high efficiency and a broad substrate scope. acs.org

A notable electrochemical strategy involves the construction of polysubstituted oxazoles from readily available ketones and acetonitrile (B52724), which serves as both the solvent and a reactant. organic-chemistry.orgresearchgate.net The reactions are typically conducted in a divided electrochemical cell at room temperature using carbon felt for both the anode and the cathode. chemistryviews.orgorganic-chemistry.org The process is facilitated by activators like trifluoroacetic anhydride (B1165640) (TFAA) and catalysts such as triphenylamine (B166846) derivatives, with an electrolyte like LiClO₄. chemistryviews.org This method proceeds via a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.orgacs.org Mechanistic studies, including X-ray crystallographic analysis, have confirmed that the reaction involves the nucleophilic attack of acetonitrile on the carbonyl carbon of the ketone, rather than the α-carbon. acs.org

Another innovative electrochemical approach describes a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides. rsc.org This metal-free method utilizes naturally abundant and inexpensive starting materials, proceeding through an acyloxyphosphonium ion intermediate generated via anodic oxidation. rsc.org The protocol demonstrates good functional group tolerance and has been successfully applied to gram-scale synthesis and the late-stage modification of drug molecules. rsc.org

| Method | Starting Materials | Key Reagents/Conditions | Yield | Reference |

| Oxidative Cyclization | Ketones, Acetonitrile | Carbon felt electrodes, TFAA (activator), Triphenylamine catalyst, LiClO₄ | Good to Excellent | chemistryviews.org, organic-chemistry.org, acs.org |

| Deoxygenative Cycloaddition | Carboxylic Acids, Isocyanides | Phosphine mediator, Electrochemical oxidation | Good | rsc.org |

Flow Chemistry and Continuous Synthesis of Oxazoles

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automated, multi-step synthesis without the isolation of intermediates. acs.orguc.pt

A fully automated flow reactor system has been successfully used for the synthesis of 4,5-disubstituted oxazoles. acs.org In this setup, reactants are pumped and mixed before passing through a heated, packed cartridge containing an immobilized base, which facilitates rapid intramolecular cyclization. This process can yield oxazole products in good yields (>80%) and high purity (>90%) within minutes. acs.org

Another application involves a multi-step flow procedure to prepare a functionalized oxazole intermediate of the natural product O-methyl siphonazole (B1255307). uc.pt This telescoped synthesis involves coupling, cyclodehydration, in-line purification using scavenger resins, and subsequent oxidation, all performed in a continuous sequence. uc.pt This approach can generate multigram quantities of the desired product without requiring traditional workup or purification steps, showcasing the efficiency of continuous processing. uc.pt Furthermore, the synthesis of oxazoles has been implemented in microstructured reactors using molecular oxygen, allowing for safe operation at elevated temperatures and pressures, leading to high conversion rates in a short time. acs.org

| Synthesis Target | Reactor Type | Key Features | Residence Time | Yield | Reference |

| 4,5-Disubstituted oxazoles | Automated flow reactor with packed base cartridge | Automated collection, high purity | 20-30 min | >80% | acs.org |

| O-methyl siphonazole intermediate | Multi-step flow system | In-line purification, no workup needed | 50 min (oxidation) | High | uc.pt |

| Hydroperoxymethyl oxazoles | Microstructured reactor with recycle loop | Enhanced safety, uses O₂, high pressure/temp | ~4 hours | ~90% conversion | acs.org |

Multistep Sequential Flow Processes

Continuous flow chemistry has emerged as a powerful tool for the synthesis of complex organic molecules, offering enhanced control over reaction parameters, improved safety, and the potential for automation. A multistep sequential flow process for the synthesis of oxazole derivatives, adaptable for Methyl 2-formyloxazole-4-carboxylate, typically involves the integration of several reaction and purification steps into a continuous stream.

A conceptual multistep flow synthesis could be designed based on the automated synthesis of 4,5-disubstituted oxazoles. This process would involve the precise mixing of starting materials, followed by their passage through heated reactor coils to facilitate the cyclization reaction. The use of solid-supported reagents or catalysts packed into columns within the flow path can streamline the process by simplifying purification.

For instance, a hypothetical flow setup could involve the initial reaction of a suitable precursor, such as an α-ketoester, with an amide in a microreactor. The resulting intermediate stream would then be passed through a heated column containing a dehydrating agent to promote the cyclization to the oxazole ring. Subsequent in-line purification, for example, through a scavenger resin to remove unreacted reagents, would yield the desired product in a continuous fashion.

The table below illustrates a potential sequence and the corresponding parameters that could be optimized in such a flow synthesis.

| Step | Reagents/Catalysts | Reactor Type | Temperature (°C) | Residence Time (min) | In-line Purification |

| 1. Acylation | α-Amino ester, Formylating agent | Microreactor | 25 - 50 | 2 - 5 | - |

| 2. Cyclization | Dehydrating agent (e.g., solid-supported acid) | Packed-bed reactor | 80 - 120 | 10 - 20 | - |

| 3. Purification | Scavenger resin | Packed-bed reactor | 25 | 5 - 10 | Removal of excess reagents |

This automated and integrated approach allows for rapid optimization of reaction conditions and can be scaled up by extending the operation time or by using parallel reactor systems.

Photoflow-Mediated Cycloaddition

Photochemical reactions offer unique pathways to complex molecules by accessing excited states that are not available through thermal methods. When combined with flow chemistry, photoflow processes provide excellent control over irradiation time and light intensity, leading to higher selectivity and yields.

A plausible photoflow-mediated approach for the synthesis of the oxazole ring in this compound is through a [3+2] cycloaddition reaction. While a direct cycloaddition to form this specific molecule is a conceptual adaptation, the general principle has been demonstrated for the synthesis of other bioactive oxazoles. This method typically involves the reaction of a diazo compound with a nitrile under photochemical conditions.

In a photoflow setup, a solution of the reactants is pumped through a transparent capillary reactor that is irradiated by a light source, such as a UV lamp or a high-power LED. The precise control of the residence time within the irradiated zone is crucial for the efficiency of the reaction and to minimize the formation of byproducts. This scalable approach has been shown to be effective for the preparation of various oxazole-based natural products and drug precursors.

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanism is fundamental to optimizing a synthetic process. For the photochemical synthesis of oxazoles, mechanistic studies suggest the involvement of highly reactive intermediates. One proposed pathway for the formation of an oxazole ring via a photochemical reaction involves the generation of a singlet carbene intermediate.

The process is initiated by the photolysis of a diazo compound, which leads to the extrusion of nitrogen gas and the formation of a singlet carbene. This highly electrophilic species can then undergo a [3+2] cycloaddition with a nitrile. The resulting cycloadduct is a transient species that rearranges to the stable aromatic oxazole ring.

A simplified representation of this proposed mechanistic pathway is as follows:

Photolysis: A diazo compound absorbs light energy, leading to the cleavage of the carbon-nitrogen bond and the release of dinitrogen, generating a singlet carbene.

Cycloaddition: The singlet carbene reacts with the nitrile in a concerted or stepwise manner to form a five-membered ring intermediate.

Aromatization: The intermediate rapidly rearranges to the thermodynamically more stable oxazole ring system.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing any synthetic methodology to ensure high yields, purity, and cost-effectiveness. For the synthesis of this compound, several parameters would need to be systematically varied and their effects on the reaction outcome analyzed.

Key parameters for optimization include:

Temperature: Both thermal and photochemical reactions are sensitive to temperature. In flow synthesis, precise temperature control can significantly influence reaction rates and selectivity.

Catalyst/Reagent Concentration: The stoichiometry and concentration of reactants and catalysts are crucial for achieving high conversion and minimizing side reactions.

Flow Rate/Residence Time: In flow chemistry, the flow rate determines the residence time of the reactants in the reactor, which directly impacts the reaction time.

Light Intensity (for photochemical reactions): The wavelength and intensity of the light source are critical parameters in photoflow reactions.

A systematic approach to optimization often involves a Design of Experiments (DoE) methodology, where multiple parameters are varied simultaneously to identify the optimal reaction conditions efficiently. The table below provides a hypothetical example of an optimization study for the synthesis of an oxazole derivative, showcasing how different parameters can influence the yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Catalyst A (10 mol%) | Toluene | 80 | 12 | 65 |

| 2 | Catalyst A (10 mol%) | Dioxane | 80 | 12 | 72 |

| 3 | Catalyst B (10 mol%) | Toluene | 80 | 12 | 58 |

| 4 | Catalyst A (10 mol%) | Dioxane | 100 | 6 | 85 |

| 5 | Catalyst A (5 mol%) | Dioxane | 100 | 6 | 78 |

Through such systematic studies, a robust and high-yielding synthetic protocol for this compound can be established.

Reactivity and Functional Group Transformations of Methyl 2 Formyloxazole 4 Carboxylate

Reactions at the Formyl Group (C-2 Position)

The aldehyde, or formyl group, at the C-2 position is a primary site for nucleophilic attack and oxidation/reduction reactions. Its electronic environment, influenced by the oxazole (B20620) ring, dictates its reactivity in numerous transformations.

The formyl group of Methyl 2-formyloxazole-4-carboxylate can be readily oxidized to the corresponding carboxylic acid, yielding Oxazole-2,4-dicarboxylic acid 4-methyl ester. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of oxidizing agents. nih.govorganic-chemistry.org The choice of reagent often depends on the desired reaction conditions and the presence of other sensitive functional groups. organic-chemistry.org Common methods involve the use of metal-based oxidants or metal-free alternatives. organic-chemistry.orggoogle.com For instance, reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are powerful oxidants capable of this conversion. organic-chemistry.org Milder, more selective methods, such as the use of buffered sodium chlorite (B76162) (NaClO2) or catalytic systems like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) with a co-oxidant, can also be employed to minimize side reactions. researchgate.net

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Potassium Permanganate (KMnO4) | Basic aqueous solution, heat | Strong, can cleave other bonds |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature | Strong, acidic, not suitable for acid-sensitive substrates |

| Sodium Chlorite (NaClO2) | Buffered solution (e.g., with NaH2PO4), often with a chlorine scavenger | Mild and selective for aldehydes |

| TEMPO/Co-oxidant (e.g., NaOCl) | Biphasic system (e.g., CH2Cl2/H2O), catalytic TEMPO | Mild, selective for primary alcohols and aldehydes |

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group), affording Methyl 2-(hydroxymethyl)oxazole-4-carboxylate. This transformation is typically accomplished using hydride-based reducing agents. researchgate.net Sodium borohydride (B1222165) (NaBH4) is a common choice for this reduction due to its mild nature and high selectivity for aldehydes and ketones over esters. The reaction is usually carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at ambient temperatures. For a more potent reducing agent, lithium aluminum hydride (LiAlH4) can be used, although it is less chemoselective and will also reduce the ester group if reaction conditions are not carefully controlled. researchgate.net

| Reagent | Typical Solvents | Notes |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild and chemoselective; does not typically reduce esters. |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (B95107) (THF), Diethyl ether | Powerful; will also reduce the ester group. Requires anhydrous conditions. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, THF | Can be selective at low temperatures. |

The electrophilic nature of the formyl group's carbon atom makes it an excellent substrate for various carbon-carbon bond-forming reactions.

Wittig Reaction : This reaction converts the formyl group into an alkene through the reaction with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org The geometry of the resulting alkene is dependent on the nature of the substituents on the ylide. organic-chemistry.org Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgmasterorganicchemistry.com This method allows for the introduction of a vinyl group or substituted vinyl groups at the C-2 position of the oxazole ring. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction : A widely used alternative to the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion to convert aldehydes into alkenes. wikipedia.orgconicet.gov.ar A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. alfa-chemistry.com This reaction typically shows high stereoselectivity for the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.comresearchgate.net

Aldol and Knoevenagel Condensations : The formyl group can act as an electrophile in base- or acid-catalyzed aldol-type reactions with enolates or other carbon nucleophiles. researchgate.net Similarly, the Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base like piperidine (B6355638) or pyridine. researchgate.net These reactions result in the formation of α,β-unsaturated systems attached to the C-2 position of the oxazole.

| Reaction | Reagent Type | Product | Key Features |

|---|---|---|---|

| Wittig | Phosphorus Ylide (Ph3P=CHR) | Alkene | Stereochemistry depends on ylide stability. organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)2P(O)CHR-) | Alkene | Generally forms (E)-alkenes; water-soluble byproduct. wikipedia.orgalfa-chemistry.com |

| Aldol Condensation | Enolate (from an aldehyde or ketone) | β-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl | Forms a new C-C bond and a hydroxyl or alkene group. |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH2(CO2Et)2) | α,β-Unsaturated Compound | Catalyzed by weak bases. researchgate.net |

The formyl group readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles.

Schiff Base Formation : Reaction with primary amines yields imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

Hydrazone Formation : Condensation with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine, semicarbazide) produces the corresponding hydrazones. rsc.orgnih.govresearchgate.net These reactions are often rapid and can be used for the characterization and derivatization of the aldehyde. nih.govresearchgate.net

| Nucleophile | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH2) | Schiff Base (Imine) | Oxazole-CH=N-R |

| Hydrazine (H2N-NH2) | Hydrazone | Oxazole-CH=N-NH2 |

| Hydroxylamine (H2N-OH) | Oxime | Oxazole-CH=N-OH |

| Semicarbazide (H2N-NH-C(O)NH2) | Semicarbazone | Oxazole-CH=N-NH-C(O)NH2 |

Reactions at the Methyl Ester Group (C-4 Position)

The methyl ester at the C-4 position is susceptible to nucleophilic acyl substitution, with hydrolysis being the most fundamental transformation.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-formyloxazole-4-carboxylic acid. This reaction is most commonly achieved under basic conditions through saponification. chemspider.com Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt, efficiently yields the carboxylic acid. chemspider.com This transformation allows for further derivatization at the C-4 position, such as conversion to amides or other esters.

Transesterification Reactions

The methyl carboxylate group at the 4-position of the oxazole ring can undergo transesterification to afford other esters. This reaction typically involves treatment with an alcohol in the presence of a catalyst. The choice of catalyst and reaction conditions can influence the efficiency of the transformation.

Common catalysts for transesterification include acids (e.g., sulfuric acid, p-toluenesulfonic acid), bases (e.g., sodium methoxide, potassium carbonate), and organometallic compounds. For a substrate like this compound, milder, non-nucleophilic bases or acid catalysts would be preferable to avoid potential side reactions involving the formyl group or the oxazole ring itself. Lewis acids such as scandium(III) triflate have been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols, often with reduced reaction times, especially under microwave irradiation.

The general transesterification reaction can be represented as follows:

| Alcohol (R'-OH) | Catalyst | Solvent | Temperature (°C) | Potential Product |

| Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | Ethyl 2-formyloxazole-4-carboxylate |

| Isopropanol | Sc(OTf)₃ (cat.) | Isopropanol | Reflux | Isopropyl 2-formyloxazole-4-carboxylate |

| Benzyl alcohol | NaOBn (cat.) | Toluene | 80-110 | Benzyl 2-formyloxazole-4-carboxylate |

Amidation and Reduction to Alcohols

The methyl ester functionality can also be converted into an amide through reaction with an amine. This transformation, known as amidation, can be achieved directly or via activation of the ester. Direct amidation of unactivated methyl esters often requires elevated temperatures and can be catalyzed by various systems, including nickel/N-heterocyclic carbene (NHC) complexes.

Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Reduction of the ester group to a primary alcohol (hydroxymethyl group) is another important transformation. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (THF). Care must be taken as the formyl group is also susceptible to reduction under these conditions. Selective reduction of the ester in the presence of an aldehyde can be challenging but may be achievable with specific reagents under carefully controlled conditions. Conversely, the formyl group can be selectively reduced to an alcohol using milder reducing agents like sodium borohydride (NaBH₄), which would typically not reduce the ester. The reduction of a similar compound, an N-methoxy-N-methyl amide of 2-methyloxazole-4-carboxylic acid, to the corresponding aldehyde has been achieved on a large scale using lithium aluminium hydride, highlighting the utility of hydride reagents in modifying functional groups on the oxazole ring. nih.gov

| Reagent | Solvent | Temperature (°C) | Expected Transformation | Product |

| Ammonia (B1221849) | Methanol | High T, Pressure | Amidation | 2-Formyloxazole-4-carboxamide |

| Benzylamine, Ni(cod)₂/IPr | Toluene | 140 | Amidation | N-Benzyl-2-formyloxazole-4-carboxamide |

| LiAlH₄ (excess) | THF | 0 to rt | Reduction of ester and aldehyde | (4-(Hydroxymethyl)oxazol-2-yl)methanol |

| NaBH₄ | Methanol | 0 to rt | Selective reduction of aldehyde | Methyl 2-(hydroxymethyl)oxazole-4-carboxylate |

Reactivity of the Oxazole Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is modest, and it can exhibit reactivity characteristic of both aromatic and diene systems. The presence of two electron-withdrawing groups, the formyl at C2 and the methyl carboxylate at C4, is expected to significantly influence the electron density of the ring, making it more electron-deficient.

Electrophilic Aromatic Substitution

In general, electrophilic substitution on the oxazole ring is difficult due to its electron-deficient nature. When it does occur, it preferentially takes place at the C5 position, which is the most electron-rich carbon. However, the presence of two strong electron-withdrawing groups at C2 and C4 in this compound would further deactivate the ring towards electrophilic attack, making such reactions highly unlikely under standard conditions. Reactions like nitration or Friedel-Crafts acylation would likely require forcing conditions and may lead to decomposition rather than substitution.

Nucleophilic Substitution at Activated Positions

The electron-withdrawing nature of the substituents at C2 and C4 makes the oxazole ring susceptible to nucleophilic attack. The C2 and C5 positions are the most likely sites for nucleophilic substitution, especially if a good leaving group is present. While the subject molecule does not have an inherent leaving group, the formyl group at C2 could potentially be a site for nucleophilic addition. Nucleophilic attack on the oxazole ring itself can lead to ring-opening rather than substitution, especially with strong nucleophiles. For instance, treatment of some oxazoles with ammonia or formamide (B127407) can lead to ring cleavage and rearrangement to imidazoles. pharmaguideline.com

Ring-Opening and Rearrangement Reactions (e.g., Cornforth Rearrangement)

Oxazoles substituted with a carbonyl group at the C4 position are known to undergo a thermal rearrangement reaction known as the Cornforth rearrangement. wikipedia.orgchem-station.com This reaction involves the formal exchange of the acyl group at C4 and the substituent at C5. The mechanism proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then re-closes to form the isomeric oxazole. wikipedia.org

For this compound, a Cornforth-type rearrangement would theoretically be possible if there were a substituent at the C5 position. In its current form, with no substituent at C5, the canonical Cornforth rearrangement is not applicable. However, the underlying principle of thermal ring-opening to a nitrile ylide intermediate is a characteristic feature of the oxazole ring's reactivity and could be involved in other thermal or photochemical transformations.

Ring-opening of the oxazole can also be initiated by nucleophilic attack, as mentioned previously, or by oxidative processes. For example, some 4- or 5-substituted 2H-oxazoles have been shown to undergo ring oxidation to the corresponding 2-oxazolone catalyzed by aldehyde oxidase. nih.gov

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. nih.gov While specific MCRs involving this compound are not extensively documented, its structure suggests potential participation in several known MCRs where an aldehyde is a key reactant.

The formyl group of this compound can readily undergo condensation with amines to form imines in situ. These imines can then be intercepted by other components in the reaction mixture. For instance, in a Povarov-type reaction, the in situ generated imine could react with an electron-rich alkene to yield substituted quinolines. Similarly, in a Strecker synthesis, the imine could react with a cyanide source to produce α-aminonitriles, which are precursors to amino acids. mdpi.com

Another potential application is in the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, where the aldehyde component is central. mdpi.com By reacting this compound with a β-ketoester and urea (B33335) or a related nitrogen source, it is conceivable to synthesize dihydropyrimidinones or dihydropyridines bearing the oxazole moiety. These reactions would offer a direct route to novel heterocyclic scaffolds with potential biological activities.

The following table outlines potential multi-component reactions involving this compound based on the reactivity of its aldehyde functional group.

| Reaction Name | Other Components | Potential Product |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivative |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide derivative |

| Kabachnik-Fields Reaction | Amine, Phosphite | α-Aminophosphonate derivative |

This table presents hypothetical applications of this compound in MCRs based on established synthetic methodologies.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates the use of chemo- and regioselective functionalization strategies to achieve desired molecular transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary sites for selective attack are the formyl group and the methyl ester. The formyl group is generally more electrophilic than the ester and can be selectively targeted by a variety of nucleophiles under mild conditions. For example, a Grignard reagent at low temperatures would likely add to the aldehyde to form a secondary alcohol, leaving the ester intact. Similarly, Wittig olefination would selectively convert the aldehyde to an alkene.

Conversely, the ester group can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions, which can then be used for further modifications such as amide bond formation. Selective reduction of the ester in the presence of the aldehyde is more challenging but could potentially be achieved using specific reducing agents that show preference for esters, such as sodium borohydride in the presence of a Lewis acid.

Regioselectivity comes into play when considering reactions involving the oxazole ring itself. Electrophilic aromatic substitution on the oxazole ring is generally difficult due to its electron-deficient nature. However, if it were to occur, the directing effects of the existing substituents would need to be considered. The formyl and carboxylate groups are both deactivating and would direct incoming electrophiles to the C5 position.

Nucleophilic aromatic substitution is more plausible, particularly at the C2 or C5 positions, if a suitable leaving group is present or if the ring is activated by strong electron-withdrawing groups.

The following table summarizes potential chemo- and regioselective reactions for this compound.

| Reagent/Condition | Targeted Functional Group | Product Type |

| NaBH4, MeOH | Formyl | Primary Alcohol |

| R-MgBr, low temp. | Formyl | Secondary Alcohol |

| Ph3P=CHR, THF | Formyl | Alkene |

| NaOH, H2O/MeOH | Methyl Ester | Carboxylic Acid |

| R-NH2, heat | Methyl Ester | Amide |

This table illustrates predictable outcomes of selective functionalization based on general principles of organic reactivity.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Formyloxazole 4 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and conformation. mdpi.com

¹H and ¹³C NMR: The ¹H NMR spectrum of Methyl 2-formyloxazole-4-carboxylate is expected to be relatively simple, showing three distinct signals: a singlet for the formyl proton (CHO), a singlet for the oxazole (B20620) ring proton at position 5 (H-5), and a singlet for the methyl ester protons (-OCH₃). The formyl proton would appear significantly downfield (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The oxazole H-5 proton is anticipated in the aromatic region (δ 8.0-8.5 ppm), and the methyl ester protons would be found upfield (δ 3.8-4.0 ppm).

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected: the formyl carbon, the ester carbonyl carbon, the three unique oxazole ring carbons (C-2, C-4, C-5), and the methyl ester carbon. The chemical shifts of these carbons are diagnostic of their electronic environment. docbrown.info For instance, the carbonyl carbons of the formyl and ester groups would be the most downfield signals.

2D NMR Techniques: To confirm these assignments unambiguously, a suite of 2D NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, it would primarily serve to confirm the absence of proton-proton coupling, as all signals are expected to be singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the H-5 proton signal to the C-5 carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton. For example, correlations would be expected from the formyl proton to the C-2 carbon of the oxazole ring, and from the H-5 proton to both the C-4 and C-2 carbons, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. It is particularly useful for conformational analysis.

Table 1: Predicted NMR Data for this compound

This table outlines the anticipated chemical shifts and key 2D NMR correlations for the structural assignment of the title compound.

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -CHO | ~9.8 | ~185 | C-2 |

| -COOCH₃ | - | ~162 | - |

| -COOCH₃ | ~3.9 | ~52 | -COOCH₃ |

| C-2 | - | ~158 | - |

| C-4 | - | ~135 | - |

| C-5 | ~8.3 | ~145 | C-4, C-2 |

While the oxazole ring itself is planar and rigid, the orientation of the formyl and methyl carboxylate substituents can be investigated using NMR. NOESY experiments can reveal the preferred spatial arrangement of these groups. mdpi.com For instance, a NOESY correlation between the formyl proton and the H-5 proton would suggest a conformation where these two groups are on the same side of the C2-C5 axis of the ring. Computational modeling is often used in conjunction with NOE data to determine the lowest energy conformation of the molecule in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For this compound (C₆H₅NO₄), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Upon ionization, the molecular ion can break apart into smaller, characteristic fragments. Analyzing the mass of these fragments helps to piece together the molecular structure. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule might include the loss of the methoxy (B1213986) radical (•OCH₃), followed by the loss of carbon monoxide (CO), or the cleavage of the formyl group. libretexts.orgmiamioh.edudocbrown.info

Table 2: Plausible HRMS Fragments for this compound

This table lists potential fragments, their molecular formulas, and their calculated exact masses, which can be used to analyze the HRMS spectrum.

| Plausible Fragment Ion | Molecular Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | C₆H₅NO₄ | 155.0219 | Molecular Ion |

| [M - •OCH₃]⁺ | C₅H₂NO₃ | 124.0035 | Loss of methoxy radical |

| [M - CHO]⁺ | C₅H₄NO₃ | 126.0191 | Loss of formyl radical |

| [M - COOCH₃]⁺ | C₄H₂NO₂ | 96.0086 | Loss of carbomethoxy radical |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

In the FT-IR spectrum of this compound, distinct absorption bands would confirm the presence of key functional groups. The two carbonyl groups would give rise to strong stretching vibrations (ν(C=O)). The formyl C=O stretch typically appears at a higher wavenumber (around 1700-1720 cm⁻¹) than the ester C=O stretch (around 1720-1740 cm⁻¹), though conjugation with the oxazole ring may shift these values. Other important bands include the C-H stretch of the formyl group (~2820 and ~2720 cm⁻¹), C-O stretches for the ester and ether linkages within the ring, and C=N and C=C stretching vibrations characteristic of the oxazole ring itself. rsc.orgnih.govmdpi.com

Raman spectroscopy provides complementary information. While C=O stretches are visible, C=C and C=N bonds of the aromatic ring often produce stronger and sharper signals in the Raman spectrum than in the IR, making it a valuable complementary technique for confirming the heterocyclic core. nih.govjyoungpharm.org

Table 3: Characteristic Vibrational Frequencies

This table shows the expected FT-IR and Raman bands for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Formyl C-H | Stretching | ~2820, ~2720 | Strong |

| Ester C=O | Stretching | ~1725 | Medium |

| Formyl C=O | Stretching | ~1710 | Medium |

| Oxazole C=N/C=C | Ring Stretching | 1600-1450 | Strong |

| Ester C-O | Stretching | 1300-1100 | Weak |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov If suitable crystals can be grown, this technique provides definitive proof of structure by mapping electron density to reveal atomic positions with very high precision.

The data obtained from X-ray diffraction allows for the accurate measurement of bond lengths, bond angles, and torsion angles, confirming the planarity of the oxazole ring and the geometry of the substituents. nih.gov Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (though none are expected for this molecule), dipole-dipole interactions, and π-π stacking between the oxazole rings. Such information is crucial for understanding the material's solid-state properties.

Chiroptical Spectroscopy for Absolute Configuration Determination (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral and therefore will not exhibit a chiroptical response. However, this class of techniques becomes essential if chiral derivatives are synthesized, for example, by introducing a stereocenter in a substituent. saschirality.org

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. researchgate.net Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide spectra that are unique to a specific enantiomer. nih.gov By comparing the experimentally measured chiroptical spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of a chiral center can be unambiguously determined. rsc.orgnih.gov This is particularly important in medicinal chemistry, where different enantiomers of a drug often have vastly different biological activities.

Computational and Theoretical Investigations of Methyl 2 Formyloxazole 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Methyl 2-formyloxazole-4-carboxylate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its fundamental electronic properties. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energies of these orbitals and their energy gap (HOMO-LUMO gap) are critical in determining the molecule's reactivity and kinetic stability. irjweb.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.35 |

| LUMO | -2.35 |

| HOMO-LUMO Gap | 4.00 |

Note: These values are hypothetical and based on typical DFT calculations for similar oxazole (B20620) derivatives. nih.gov

The distribution of electron density within this compound governs its polarity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a common method to determine the partial atomic charges on each atom. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic regions. irjweb.com

In this compound, the oxygen and nitrogen atoms of the oxazole ring, as well as the oxygen atoms of the formyl and carboxylate groups, are expected to have negative partial charges, making them nucleophilic centers. Conversely, the carbonyl carbons and the hydrogen atom of the formyl group are likely to be electrophilic. The MEP map would show negative potential (typically colored red) around the oxygen and nitrogen atoms and positive potential (blue) around the electrophilic sites. nih.govresearchgate.net

Table 2: Illustrative Natural Bond Orbital (NBO) Charges for Selected Atoms in this compound

| Atom | Charge (e) |

|---|---|

| O (oxazole) | -0.45 |

| N (oxazole) | -0.30 |

| C (formyl) | +0.50 |

| O (formyl) | -0.40 |

| C (carboxylate) | +0.60 |

| O (ester) | -0.55 |

Note: These values are hypothetical and based on typical NBO analyses of similar functionalized heterocycles.

Reaction Mechanism Elucidation via Potential Energy Surface Mapping and Transition State Calculations

Computational chemistry is instrumental in mapping the potential energy surface (PES) for chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. Transition state theory, combined with computational methods, allows for the calculation of activation energies, which are crucial for predicting reaction rates. mdpi.com For instance, the mechanism of nucleophilic addition to the formyl group or substitution reactions on the oxazole ring could be investigated using these techniques.

Molecular Dynamics Simulations for Conformational Studies and Solvent Effects

Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility of this compound and the influence of solvent molecules on its structure and dynamics. MD simulations track the atomic motions over time, providing insights into the accessible conformations and their relative stabilities. nih.gov The presence of different solvents can significantly alter the conformational preferences of the molecule due to varying solute-solvent interactions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic parameters. For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These predicted spectra can aid in the interpretation of experimental data. Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed, which helps in the assignment of experimental vibrational bands. nih.gov

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Formyl-H | 9.8 - 10.2 |

| Oxazole-H | 7.5 - 8.0 |

| Methyl-H | 3.8 - 4.0 |

Note: These are typical chemical shift ranges for similar structural motifs and are for illustrative purposes. liverpool.ac.uk

Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Formyl) | Stretching | 1700 - 1720 |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C=N (Oxazole) | Stretching | 1600 - 1650 |

| C-O-C (Oxazole) | Stretching | 1100 - 1200 |

Note: These are typical frequency ranges for the specified functional groups. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity or physical properties. For a class of compounds like oxazole derivatives, QSRR/QSPR models can be developed to predict properties such as reaction rates, equilibrium constants, or biological activity based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and topological indices derived from the computational analysis of the molecular structures. Such models are valuable tools in the rational design of new molecules with desired characteristics.

Methyl 2 Formyloxazole 4 Carboxylate As a Synthetic Intermediate for Complex Molecules

Synthesis of Substituted Oxazole (B20620) Derivatives

The presence of two distinct electrophilic sites—the formyl (aldehyde) group at C2 and the methyl ester at C4—allows for selective and sequential reactions to generate a wide array of substituted oxazole derivatives. The aldehyde is generally more reactive towards nucleophiles than the ester, enabling regioselective transformations.

Standard carbonyl chemistry can be applied to the formyl group. For instance, it can undergo:

Reductive amination to introduce secondary or tertiary amine functionalities.

Wittig reactions or Horner-Wadsworth-Emmons reactions to form alkenes, extending the carbon chain at the C2 position.

Grignard or organolithium additions to generate secondary alcohols, which can be further oxidized or used in subsequent steps.

Oxidation to the corresponding carboxylic acid, yielding an oxazole-2,4-dicarboxylic acid derivative.

Reduction to a primary alcohol, providing a hydroxymethyl group for further functionalization, such as ether or ester formation.

The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. Alternatively, it can be reduced to a primary alcohol. The differential reactivity of the aldehyde and ester allows for a modular approach to synthesizing 2,4-disubstituted oxazoles with diverse functionalities.

For example, a general strategy for diversifying the scaffold could involve the initial reaction of the C2-aldehyde followed by modification of the C4-ester, as outlined in the table below.

Table 1: Potential Sequential Reactions for Derivatization

| Step | Position | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|---|

| 1 | C2-formyl | Reductive Amination | R₂NH, NaBH(OAc)₃ | -CH₂NR₂ |

| 2 | C4-ester | Hydrolysis | LiOH, H₂O | -COOH |

Construction of Fused and Bridged Heterocyclic Systems

The oxazole ring itself can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can function as a diene. This reactivity provides a powerful method for constructing fused and bridged heterocyclic systems. The reaction typically involves the [4+2] cycloaddition of the oxazole with a dienophile, such as an alkyne or an alkene. The initial cycloadduct often undergoes a retro-Diels-Alder reaction, losing a molecule like hydrogen cyanide or a nitrile, to yield a new aromatic ring, such as a furan (B31954) or a pyridine.

The substituents on the oxazole ring significantly influence its reactivity as a diene. The electron-withdrawing nature of both the formyl and methyl carboxylate groups in Methyl 2-formyloxazole-4-carboxylate would decrease the electron density of the oxazole ring, making it less reactive in normal electron-demand Diels-Alder reactions. However, it could potentially participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

While specific examples utilizing this compound in these reactions are not prevalent in the literature, the general principle is well-established for other oxazole derivatives. For instance, the reaction of substituted oxazoles with dienophiles is a key step in the synthesis of pyridoxine (B80251) (Vitamin B6). A hypothetical reaction pathway for this compound is shown below.

Table 2: Hypothetical Diels-Alder Reaction for Fused System Synthesis

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Conditions | Intermediate | Product Type |

|---|---|---|---|---|

| This compound | Diethyl acetylenedicarboxylate | Heat | Bicyclic adduct | Substituted furan |

Applications in Natural Product Synthesis and Analogue Preparation

Oxazole rings are common structural motifs in a wide range of natural products, including antibiotics, antitumor agents, and marine alkaloids. Highly functionalized oxazoles like this compound serve as valuable building blocks for the total synthesis of these complex molecules and their analogues. amerigoscientific.com The pre-installed functional groups at the C2 and C4 positions can be strategically elaborated to match the substitution patterns found in natural targets.

For example, the oxazole core is central to the structure of molecules like rhizoxin, a macrolide with potent antitumor activity. chemicalbook.com The synthesis of fragments of such molecules often relies on the construction and subsequent modification of a substituted oxazole ring. A building block like this compound could, in principle, be utilized in a convergent synthesis where the aldehyde and ester groups are transformed into the required side chains before being coupled with other fragments of the target molecule.

While the direct use of this compound in a completed total synthesis is not widely documented, the utility of similar building blocks, such as 2-methyloxazole-4-carboxaldehyde, in the synthesis of complex molecules like phorboxazole A has been reported. chemicalbook.com This highlights the potential of such scaffolds in the field.

Precursor for Advanced Materials and Functional Molecules (excluding specific material properties)

The difunctional nature of this compound makes it an attractive precursor for the synthesis of more complex functional molecules, including polymers and ligands for catalysis.

Polyoxazoles are a class of high-performance polymers known for their thermal stability and mechanical strength. The synthesis of these materials often involves the polymerization of monomers containing preformed oxazole rings. This compound could serve as a precursor to such monomers. For instance, the aldehyde and ester functionalities could be converted into other reactive groups suitable for polymerization reactions, such as amines, hydroxyls, or other carboxylates. By creating a molecule with two polymerizable end groups, it could be incorporated into condensation polymers.

The nitrogen and oxygen atoms of the oxazole ring can act as coordination sites for metal ions. By attaching other donor groups to the C2 and C4 positions, this compound can be converted into multidentate ligands for use in coordination chemistry and homogeneous catalysis. For example, reduction of the aldehyde to an alcohol and conversion of the ester to an amide bearing a pyridyl group could generate a tridentate N,N,O-ligand. Such ligands are valuable for creating transition metal complexes with specific catalytic activities. Research has shown that ligands derived from similar oxazole carboxylates can be used to synthesize vanadium complexes active in ethylene (B1197577) polymerization.

Table 3: Potential Ligand Scaffolds from this compound

| Modification of C2-formyl | Modification of C4-ester | Potential Ligand Type | Example Coordinating Atoms |

|---|---|---|---|

| Conversion to Pyridyl | Conversion to Pyridyl Amide | Tetradentate | N(oxazole), N(pyridyl), N(amide), N(pyridyl) |

| Reduction to Alcohol | Hydrolysis to Carboxylate | Bidentate | N(oxazole), O(carboxylate) |

Development of Combinatorial Libraries Based on the Oxazole Scaffold

Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis of large libraries of related compounds. The oxazole ring is a common scaffold in medicinal chemistry, and its derivatives often exhibit a range of biological activities. This compound is an ideal starting point for building a combinatorial library due to its two distinct points of chemical diversity.

Using solid-phase synthesis, the molecule could be attached to a resin via one of its functional groups (e.g., after converting the ester to a carboxylic acid). The remaining functional group (the aldehyde) could then be reacted with a diverse set of building blocks. Subsequently, the molecule could be cleaved from the resin, or the first functional group could be further diversified. This approach allows for the systematic and rapid generation of thousands of unique oxazole derivatives for high-throughput screening. Studies have demonstrated the feasibility of solid-phase synthesis to create libraries of peptidomimetics based on 2-aminoalkyloxazole-4-carboxylates, showcasing the adaptability of the oxazole scaffold to combinatorial techniques.

Emerging Research Directions and Future Perspectives

Integration of Advanced Automation and Artificial Intelligence in Synthetic Design

Furthermore, the integration of AI with automated synthesis platforms enables a closed-loop system for reaction optimization. An AI algorithm could design a set of experiments to optimize the formation of the oxazole (B20620) ring in Methyl 2-formyloxazole-4-carboxylate, varying parameters such as catalyst, solvent, temperature, and reaction time. A robotic platform would then execute these experiments, and the results would be fed back to the AI to refine the reaction conditions iteratively. This approach not only accelerates the discovery of optimal synthetic protocols but also allows for a deeper understanding of the reaction landscape.

Table 1: Potential AI-Driven Retrosynthetic Approaches for this compound

| Retrosynthetic Strategy | Proposed Precursors | Key Transformation | Potential Advantages |

|---|---|---|---|

| Convergent Approach | A 2-formyl-oxazole derivative and a methylating agent | Late-stage esterification | Simplifies the synthesis of the core oxazole structure. |

| Linear Approach | Simpler acyclic precursors | Step-wise construction of the oxazole ring | Allows for greater control over substitution patterns. |

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of novel catalytic systems is a cornerstone of modern organic synthesis, with a strong emphasis on sustainability. For the synthesis of this compound, research is moving beyond classical methods to embrace more environmentally benign and efficient catalysts.

Photoredox catalysis, which utilizes visible light to drive chemical reactions, offers a green alternative to traditional methods that often require harsh conditions. The formation of the oxazole ring could potentially be achieved through a photocatalytic cyclization, minimizing the use of high temperatures and stoichiometric reagents. Additionally, the development of earth-abundant metal catalysts (e.g., copper, nickel) is gaining traction as a more sustainable alternative to precious metal catalysts like palladium. These catalysts can be employed in various cross-coupling and cyclization reactions to construct the oxazole core.

Organocatalysis, the use of small organic molecules as catalysts, presents another avenue for the sustainable synthesis of oxazoles. These metal-free catalysts can promote key bond-forming reactions under mild conditions, reducing the risk of metal contamination in the final product.

Table 2: Comparison of Catalytic Systems for Oxazole Synthesis

| Catalytic System | Examples | Advantages | Challenges |

|---|---|---|---|

| Precious Metal Catalysis | Palladium, Rhodium, Gold | High efficiency and selectivity. | Cost, toxicity, and environmental impact. |

| Earth-Abundant Metal Catalysis | Copper, Nickel, Iron | Lower cost, reduced toxicity. | May require higher catalyst loading or harsher conditions. |

| Photoredox Catalysis | Ruthenium or Iridium complexes, Organic dyes | Uses visible light, mild reaction conditions. | Substrate scope can be limited. |

| Organocatalysis | Proline, Thiourea derivatives | Metal-free, environmentally benign. | Can have lower turnover numbers than metal catalysts. |

Exploration of Unconventional Reactivity Modalities

Future synthetic strategies for this compound will likely involve the exploration of unconventional reactivity to forge the key bonds of the molecule more efficiently. One such area is C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. For the synthesis of the target oxazole, a C-H activation approach could be envisioned to introduce substituents onto the oxazole core or to construct the ring itself from simpler precursors.

Furthermore, the oxazole ring itself can participate in a variety of reactions beyond simple substitutions. For instance, oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to highly substituted pyridines. The formyl and carboxylate groups on this compound could influence its reactivity in such cycloadditions, opening up avenues for the synthesis of novel and complex molecular architectures. The exploration of such unconventional reactivity will undoubtedly lead to more elegant and efficient synthetic routes.

Microfluidic and Continuous-Flow Synthesis Optimization

Microfluidic and continuous-flow technologies are emerging as powerful tools for the synthesis of organic molecules, offering numerous advantages over traditional batch processing. For the synthesis of this compound, a continuous-flow setup would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, enabling reactions to be performed under conditions that would be unsafe or inefficient in a batch reactor.

Moreover, flow chemistry facilitates the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. This not only saves time and resources but also minimizes waste generation. The synthesis of the target oxazole could be designed as a multi-step flow sequence, starting from simple precursors and culminating in the final product without manual intervention.

Table 3: Advantages of Continuous-Flow Synthesis for this compound

| Feature | Benefit |

|---|---|

| Precise Control | Improved yield, selectivity, and safety. |

| Enhanced Heat & Mass Transfer | Faster reaction rates and ability to use highly exothermic reactions. |

| Scalability | Seamless transition from laboratory-scale to production-scale. |

| Automation | Reduced manual handling and increased reproducibility. |

| Telescoped Reactions | Increased efficiency and reduced waste. |

Strategies for Large-Scale and Industrial-Scale Preparation

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For a molecule like this compound, strategies for process intensification will be crucial. Continuous-flow manufacturing is a key enabling technology for the safe and efficient large-scale production of chemicals. The inherent safety and scalability of flow reactors make them well-suited for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.